ethyl N-methylcyclohexylcarbamate
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl N-cyclohexyl-N-methylcarbamate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)11(2)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
CRNKWGWDUOCHTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between ethyl N-methylcyclohexylcarbamate and related carbamate/thiocarbamate derivatives:
Key Comparative Insights
Structural Flexibility vs. Rigidity: this compound’s cyclohexyl group provides conformational flexibility, which can enhance solubility in non-polar solvents compared to rigid aromatic analogs like ethyl N-benzylcarbamate .
Functional Group Stability :
- Thiocarbamates (e.g., ethylcyclohexylethyl thiocarbamate ) demonstrate superior hydrolytic stability over carbamates due to sulfur’s lower electronegativity, making them suitable for harsh industrial environments.
- This compound’s carbamate group balances moderate stability with reactivity, enabling applications in controlled-release formulations .
Synthetic Complexity :
- Ethyl N-benzylcarbamate synthesis is straightforward (amine + chloroformate), whereas this compound likely requires coupling agents like PyBOP, as seen in analogous cyclohexylcarbamate syntheses (e.g., 45–76% yields in N-(carboxymethyl)cycloheximide derivatives ).
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction of cyclohexylamine derivatives with alkyl carbonates in the presence of Lewis acid catalysts represents a cornerstone of carbamate synthesis. In EP0391473A1, dimethyl carbonate reacts with amines under catalytic conditions to form methyl carbamates. For ethyl N-methylcyclohexylcarbamate, substituting dimethyl carbonate with diethyl carbonate and using N-methylcyclohexylamine as the substrate would follow an analogous pathway. The general mechanism involves:
Optimization of Reaction Conditions
Key parameters from EP0391473A1 include:
Table 1: Comparative Yields in Carbamate Synthesis
| Amine | Carbonate | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexylamine | Dimethyl carbonate | SnCl₂ | 91.7 | |
| Para-isopropyl-aniline | Dimethyl carbonate | Zn(OAc)₂ | 98.5 | |
| N-Methylethylamine | Triphosgene | Triethylamine | 70.8 |
For this compound, substituting dimethyl carbonate with diethyl carbonate and N-methylcyclohexylamine could yield ~85–90% based on analogous reactions.
Electrochemical Synthesis from Oxamic Acids
Methodology and Substrate Scope
Electrochemical routes offer a solvent-efficient alternative. As demonstrated in the RSC study, oxamic acids undergo decarboxylative coupling with alcohols under electrolysis to form carbamates. For this compound:
-
Oxamic acid derivative preparation : N-Methylcyclohexyloxamic acid is synthesized from N-methylcyclohexylamine and oxalyl chloride.
-
Electrochemical cell setup : A divided cell with platinum electrodes, using acetonitrile or dichloromethane as solvents.
-
Constant current electrolysis : Applied at 10 mA/cm² for 6–12 hours.
Yield Optimization and Challenges
-
Temperature : Mild heating (40–50°C) improves ionic mobility and reaction efficiency.
-
Substrate ratio : A 2:1 alcohol-to-oxamic acid ratio minimizes side products like ureas.
-
Limitations : Lower yields (70–76%) compared to thermal methods due to competing hydrolysis.
Triphosgene-Mediated Acylation Followed by Alkoxylation
Two-Step Synthesis via Acyl Chloride Intermediates
CN102503858A details the synthesis of N-ethyl-N-methylamino formyl chloride using triphosgene. Adapting this for this compound:
Critical Process Parameters
-
Solvent selection : Toluene minimizes side reactions vs. polar aprotic solvents.
-
Temperature control : Strict maintenance at 0–5°C prevents triphosgene decomposition.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Alkyl carbonate route : Highest yields (≥90%) and scalability but requires high temperatures.
-
Electrochemical synthesis : Eco-friendly but limited by moderate yields and specialized equipment.
-
Triphosgene method : Rapid and solvent-efficient but involves toxic intermediates.
| Method | Cost Estimate | Safety Concerns | Scalability |
|---|---|---|---|
| Alkyl carbonate | Moderate | High-temperature hazards | Industrial |
| Electrochemical | High | Electrode maintenance | Lab-scale |
| Triphosgene-mediated | Low | Phosgene exposure risk | Pilot-scale |
Recent Advances in Carbamate Synthesis
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of ethyl N-methylcyclohexylcarbamate while minimizing side reactions?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of cyclohexylamine derivatives with ethyl chloroformate under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during amine activation to prevent decomposition .
- Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran to stabilize intermediates .
- Catalyst : Triethylamine (1.2–1.5 equiv.) to neutralize HCl byproducts and drive the reaction forward .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts .
Q. What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : - and -NMR confirm substituent positions (e.g., cyclohexyl CH at δ 1.2–1.8 ppm, carbamate carbonyl at ~155 ppm) .
- IR : Carbamate C=O stretch at ~1700–1750 cm distinguishes it from urea or amide analogs .
- X-ray Crystallography : Resolves conformational isomerism in the cyclohexyl ring (e.g., chair vs. boat configurations) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent hydrolysis .
- Waste Disposal : Neutralize with dilute HCl (<1 M) before incineration to avoid releasing toxic amines .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational flipping in the cyclohexyl ring, which may explain discrepancies between experimental and DFT-calculated spectra .
- Solvent Corrections : Re-run DFT simulations with implicit solvent models (e.g., PCM for dichloromethane) to account for dielectric effects .
- Cross-Validation : Compare with analogs (e.g., N-ethyl derivatives) to isolate shifts caused by methyl substitution .
Q. What mechanisms underlie the enzyme inhibition activity of this compound in biochemical assays?
- Methodological Answer :
- Binding Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine competitive vs. non-competitive inhibition. For example, carbamates often act as transition-state analogs for serine hydrolases .
- Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., acetylcholinesterase’s catalytic triad) .
- Mutagenesis : Validate binding hypotheses by testing inhibition against mutant enzymes (e.g., S203A substitutions) .
Q. How can researchers assess the environmental persistence of this compound in soil and water systems?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation at pH 5–9 (25–40°C) via LC-MS to identify breakdown products (e.g., methylcyclohexylamine) .
- Microbial Degradation : Use OECD 301B Ready Biodegradability Test with activated sludge to quantify half-life under aerobic conditions .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC for Daphnia magna) using EPI Suite or TEST software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
